molecular formula C14H9ClF3NO2 B2662347 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone CAS No. 478065-93-9

1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone

Cat. No.: B2662347
CAS No.: 478065-93-9
M. Wt: 315.68
InChI Key: FNPJEDUECCADDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone is a chemical compound characterized by the presence of a trifluoromethyl group and a pyridinyl ringThe trifluoromethyl group imparts unique properties to the compound, such as increased lipophilicity and metabolic stability, making it a valuable component in drug design and other scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone typically involves the use of Grignard reagents and trifluoroethyl esters. One common method includes cooling an ethyl ether solution of trifluoroethyl ester to -80°C, followed by the dropwise addition of the Grignard reagent. The reaction mixture is then heated to -10°C, and hydrochloric acid is added for quenching. The product is obtained after post-treatment with a yield of approximately 78% .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro or trifluoromethyl groups with the nucleophile.

Scientific Research Applications

1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone is unique due to its combination of a trifluoromethyl group and a pyridinyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c1-8(20)10-4-2-3-5-12(10)21-13-11(15)6-9(7-19-13)14(16,17)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPJEDUECCADDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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